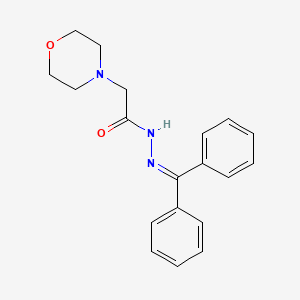
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate, also known as ethyl 5-chloro-2-(prop-2-ynylamino)-1,3-dihydroindene-2-carboxylate, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as indenes and is commonly used as a starting material in the synthesis of various compounds. The purpose of
Mecanismo De Acción
The mechanism of action of Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate has not been extensively studied. However, it is known to inhibit the activity of certain protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, this compound may have potential therapeutic applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate have not been extensively studied. However, it is known to have some cytotoxic effects on cancer cells, which may be related to its ability to inhibit protein kinases. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate is its versatility as a starting material for the synthesis of various compounds. It is also relatively easy to synthesize and has been well-established in the literature. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of cancer and other diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to optimize the synthesis of this compound and to develop new modifications that may improve its properties and expand its applications in scientific research.
Métodos De Síntesis
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate can be synthesized through a multistep process that involves the reaction of 5-chloro-1,3-dihydroindene-2-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate chloroformate to yield Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate. The synthesis of this compound has been well-established in the literature, and several modifications have been reported to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate has been used in various scientific research studies. It is commonly used as a starting material in the synthesis of various compounds, including biologically active molecules such as inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-3-13(18)17-15(14(19)20-4-2)8-10-5-6-12(16)7-11(10)9-15/h1,5-7H,4,8-9H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXCDWIYJVXPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

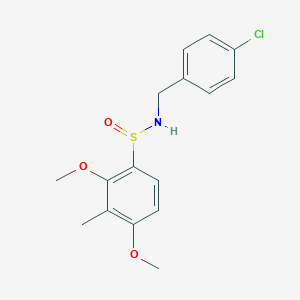
![N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2839265.png)
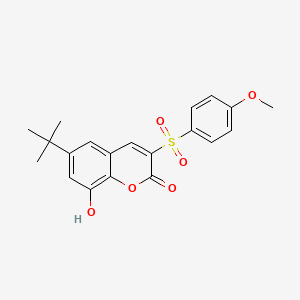
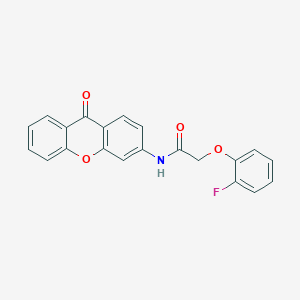
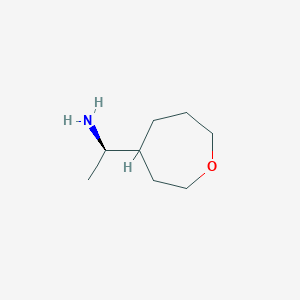
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2839271.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2839274.png)
![N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2839275.png)
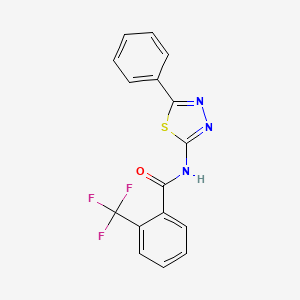
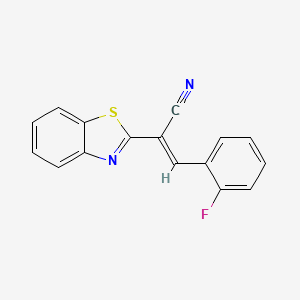
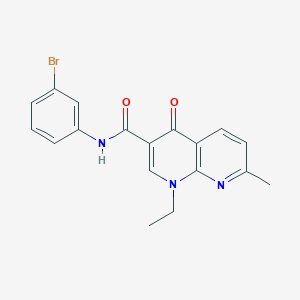
![4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B2839280.png)
